Methyl thieno[2,3-c]pyridine-5-carboxylate
Description
Historical Context and Evolution of Thienopyridine Chemistry
The chemistry of thienopyridines, a class of bicyclic heterocyclic compounds formed by the fusion of a thiophene (B33073) and a pyridine (B92270) ring, has a rich history. There are six possible isomers of thienopyridine, each distinguished by the mode of fusion of the two rings: thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), thieno[2,3-c]pyridine (B153571), thieno[3,2-c]pyridine (B143518), thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. americanelements.com Early research into these compounds was primarily driven by academic curiosity, but this soon gave way to intense investigation following the discovery of their significant biological activities.
The thieno[2,3-b]pyridine isomer, in particular, gained prominence with the development of drugs like ticlopidine (B1205844) and clopidogrel, which are widely used as antiplatelet agents. nih.govacs.org These drugs function as irreversible inhibitors of the P2Y12 receptor, playing a crucial role in the management of cardiovascular diseases. nih.govnih.gov This success spurred further exploration into the synthesis and pharmacological potential of other thienopyridine isomers.
The synthesis of the thieno[2,3-c]pyridine core has been approached through various strategies. nih.gov Conventional methods typically involve either the construction of the thiophene ring onto a pre-existing pyridine derivative or the formation of the pyridine ring from a thiophene precursor. nih.gov These methods, while effective, often require specific starting materials and may utilize metal catalysts, which can add to the cost and complexity of the synthesis. nih.gov More recent advancements have focused on developing metal-free synthetic routes, such as those mediated by 1,2,3-triazoles, to access a diverse range of substituted thieno[2,3-c]pyridines under milder conditions. nih.gov
Rationale for Investigating the Methyl thieno[2,3-c]pyridine-5-carboxylate Scaffold
The investigation into the this compound scaffold is underpinned by several key scientific rationales. The thienopyridine framework is considered a bioisostere of purines and pyrimidines, fundamental components of nucleic acids. This structural mimicry allows thienopyridine derivatives to potentially interact with biological targets that recognize purines and pyrimidines, leading to a wide spectrum of pharmacological activities.
The thieno[2,3-c]pyridine isomer, in particular, has garnered attention for its presence in the core structure of various kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The development of kinase inhibitors is, therefore, a major focus of modern drug discovery. The ester functionality in this compound provides a versatile handle for further chemical modification, allowing for the synthesis of a library of related compounds with potentially enhanced or modulated biological activity.
Furthermore, the exploration of thieno[2,3-c]pyridine derivatives extends beyond their potential as single agents. Research has shown that certain thienopyridines can act as chemosensitizers, enhancing the efficacy of existing anticancer drugs like topotecan. nih.gov This suggests a role for compounds like this compound in combination therapies, a strategy that is increasingly employed to overcome drug resistance in cancer treatment.
Scope and Research Significance of the Compound and its Congeners
The research significance of this compound and its congeners is broad, spanning medicinal chemistry, chemical biology, and materials science. In the realm of medicinal chemistry, these compounds are being actively investigated for their potential as anticancer agents. acs.org For instance, derivatives of the related thieno[3,2-b]pyridine scaffold have shown antitumor activity against triple-negative breast cancer cell lines. mdpi.com The structural similarities suggest that thieno[2,3-c]pyridine derivatives could exhibit similar or improved activities.
The core scaffold is also being explored for its potential to target microtubules, which are crucial components of the cytoskeleton and are validated targets for anticancer drugs. nih.gov The ability to modulate microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells.
Beyond oncology, thienopyridine derivatives have shown a diverse range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. The specific substitution pattern and the presence of the methyl carboxylate group in this compound can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable lead compound for optimization.
In addition to their biological significance, thieno[2,3-c]pyridines have demonstrated potential in materials chemistry due to their electrochemical and photophysical properties. nih.gov This opens up avenues for their application in the development of novel organic electronic materials.
The table below provides a summary of the key compound discussed in this article.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 253332-81-9 | C9H7NO2S | 193.22 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl thieno[2,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWDXLCZHGRIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455007 | |
| Record name | Methyl thieno[2,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253332-81-9 | |
| Record name | Methyl thieno[2,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Methyl Thieno 2,3 C Pyridine 5 Carboxylate and Its Derivatives
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. While direct synthesis of methyl thieno[2,3-c]pyridine-5-carboxylate via a single MCR is not extensively documented, related structures can be assembled using these principles, which can then be further elaborated to the target compound.
Gewald Reaction-Based Syntheses
The Gewald reaction is a well-established MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. thieme-connect.deorganic-chemistry.org This reaction provides a straightforward route to highly functionalized thiophenes which are key precursors for the subsequent construction of the pyridine (B92270) ring in thieno[2,3-c]pyridines.
A typical sequence involves the initial formation of a 2-aminothiophene-3-carboxylate ester via the Gewald reaction. researchgate.net For instance, the reaction of a suitable ketone, methyl cyanoacetate, and sulfur can yield a methyl 2-aminothiophene-3-carboxylate derivative. This intermediate, possessing both an amino group and a carboxylate ester, is primed for the annulation of a pyridine ring. Subsequent reaction with a suitable three-carbon synthon, such as an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound, can lead to the formation of the thieno[2,3-c]pyridine (B153571) core.
One documented approach involves the reaction of 1-isopropyl-4-piperidone (B1294310) with sulfur and active methylene nitriles to produce thieno[2,3-c]pyridine derivatives. researchgate.net While this example leads to a tetrahydrothieno[2,3-c]pyridine system, it demonstrates the utility of the Gewald reaction in forming the thiophene (B33073) portion of the fused ring system.
Other Multicomponent Cyclization Protocols
Beyond the Gewald reaction, other multicomponent strategies have been explored for the synthesis of fused pyridine systems. These often involve the "all-in-one" assembly of precursors that lead to a dihydropyridine (B1217469) or pyridine ring, which can be fused to a thiophene ring. acsgcipr.org For example, a one-pot, three-component synthesis of highly substituted pyridines has been developed using greener and additive-free reaction conditions in a deep eutectic solvent. acsgcipr.org While not specifically targeting thieno[2,3-c]pyridines, the principles of these MCRs could be adapted by using a thiophene-based starting material.
Ring Annulation and Functionalization Techniques
Ring annulation strategies involve the construction of one of the heterocyclic rings (either thiophene or pyridine) onto a pre-existing, functionalized partner ring. These methods are versatile and allow for the introduction of a wide range of substituents.
Pomeranz-Fritsch Type Reactions
The Pomeranz-Fritsch reaction is a classical method for the synthesis of isoquinolines and can be adapted for the synthesis of thieno[2,3-c]pyridines by using a thiophene-based starting material. nih.govkuleuven.be A notable metal-free approach for the synthesis of thieno[2,3-c]pyridine derivatives utilizes a modified Pomeranz-Fritsch cyclization. nih.govkuleuven.beumich.edu
This three-step synthesis starts with the readily available 2-acetylthiophene (B1664040). A one-pot triazolization reaction followed by a semi-quantitative Pomeranz-Fritsch cyclization of an acetal (B89532) intermediate (1) leads to the formation of a fused thieno[2,3-c] nih.govkuleuven.beumich.edutriazolo[1,5-a]pyridine compound (2). nih.govkuleuven.beumich.edu The final step involves an acid-mediated denitrogenative transformation of this intermediate to yield various substituted thieno[2,3-c]pyridines. nih.govkuleuven.beumich.edu This method has been successfully employed to synthesize 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters. nih.govkuleuven.beumich.edu
Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Pomeranz-Fritsch type reaction
| Entry | R | Product | Yield (%) |
|---|---|---|---|
| 1 | Br | 3a | 75 |
| 2 | OMe | 3b | 82 |
| 3 | OEt | 3c | 85 |
| 4 | O-n-Bu | 3d | 88 |
| 5 | O-i-Pr | 3e | 78 |
| 6 | OPh | 3f | 65 |
| 7 | OCOCF₃ | 3g | 45 |
| 8 | OSO₂CF₃ | 3h | 38 |
Data sourced from a study on metal-free denitrogenative transformation reactions. nih.gov
Cyclization of Functionalized Thiophene/Pyridine Precursors
A common and versatile strategy for the synthesis of thieno[2,3-c]pyridines involves the cyclization of a functionalized thiophene or pyridine precursor. researchgate.net This approach typically involves building one ring onto the other through the formation of one or two bonds.
One such method starts with a substituted pyridine and constructs the thiophene ring. For example, a one-pot synthesis of 2,3-disubstituted thieno[2,3-c]pyridines can be achieved starting from aryl 3-bromopyridin-4-yl ketones. researchgate.net
Conversely, and more commonly for the target compound, a functionalized thiophene is used as the starting point for the construction of the pyridine ring. A convenient preparation of thieno[2,3-c]pyridine and its 2-substituted derivatives is achieved by the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net This procedure is reported to give particularly good yields for 2-halogenated analogues. researchgate.net
Another example involves the cyclization of 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile in boiling ethanol (B145695) with a catalytic amount of piperidine (B6355638) to yield the corresponding 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone. While this leads to the thieno[2,3-b]pyridine (B153569) isomer, the principle of cyclizing a functionalized thiophene precursor is clearly demonstrated.
Advanced and Metal-Free Synthetic Transformations
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods, including metal-free and advanced catalytic transformations.
A prime example is the previously mentioned metal-free, three-step synthesis of thieno[2,3-c]pyridine derivatives via a fused 1,2,3-triazole intermediate. nih.govkuleuven.beumich.edu This method avoids the use of expensive and potentially toxic metal catalysts, making it an attractive approach. nih.govkuleuven.be The key steps are a one-pot triazolization, a modified Pomeranz-Fritsch reaction, and an acid-mediated denitrogenative transformation. nih.govkuleuven.beumich.edu This strategy has been shown to produce a small library of novel thienopyridine derivatives under mild conditions. nih.govkuleuven.be
The final denitrogenative transformation step is particularly noteworthy as it allows for the introduction of various functional groups at the 7-position of the thieno[2,3-c]pyridine core through nucleophilic insertion or transannulation mechanisms. nih.govkuleuven.beumich.edu For example, using carboxylic acids as the reaction medium leads to the formation of thieno[2,3-c]pyridine-7-ylmethyl esters. nih.govkuleuven.be
Table 2: Synthesis of thieno[2,3-c]pyridine-7-ylmethyl esters
| Entry | R | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | H | 4a | 2 | 75 |
| 2 | Me | 4b | 1 | 85 |
| 3 | Et | 4c | 1 | 88 |
| 4 | Pr | 4d | 2 | 82 |
| 5 | i-Pr | 4e | 3 | 75 |
| 6 | Ph | 4f | 3 | 68 |
Data sourced from a study on metal-free denitrogenative transformation reactions. nih.gov
1,2,3-Triazole-Mediated Denitrogenative Transformations
A novel and effective metal-free strategy for synthesizing thieno[2,3-c]pyridine derivatives involves a denitrogenative transformation mediated by a fused 1,2,3-triazole intermediate. nih.govnih.gov This multi-step approach offers the advantage of mild conditions and the ability to introduce a variety of substituents, overcoming limitations of more conventional methods. nih.gov
One-Pot Triazolation: 2-acetylthiophene is used to synthesize 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.govresearchgate.net
Pomeranz-Fritsch Cyclization: The resulting triazole undergoes a modified Pomeranz-Fritsch reaction to form the crucial fused intermediate, thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridine. nih.govresearchgate.netrmit.edu.vn
Acid-Mediated Denitrogenation: This key intermediate is then subjected to an acid-mediated denitrogenative transformation. nih.govnih.gov This step proceeds through different mechanisms depending on the nucleophile present. A nucleophilic insertion mechanism leads to 7-(substituted methyl)thieno[2,3-c]pyridines, while a transannulation mechanism with nitrile nucleophiles yields imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives. nih.govkuleuven.be
This method has been successfully used to create a library of novel thienopyridine derivatives. nih.gov For instance, reacting the fused triazole intermediate with various alcohols (methanol, primary and secondary alcohols, and phenols) as nucleophiles under acidic conditions yields the corresponding 7-(substituted methyl)thieno[2,3-c]pyridines in good yields. nih.gov Furthermore, using liquid carboxylic acids as the reaction solvent at elevated temperatures (100 °C) results in the formation of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives. nih.govkuleuven.be
Table 1: Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation nih.gov
| Entry | Nucleophile/Reagent | Product | Yield (%) |
| 1 | Tetrabutylammonium bromide | 7-(Bromomethyl)thieno[2,3-c]pyridine | 72 |
| 2 | Methanol | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 85 |
| 3 | Ethanol | 7-(Ethoxymethyl)thieno[2,3-c]pyridine | 82 |
| 4 | Propan-2-ol | 7-(Isopropoxymethyl)thieno[2,3-c]pyridine | 78 |
| 5 | Phenol (B47542) | 7-(Phenoxymethyl)thieno[2,3-c]pyridine | 65 |
| 6 | 1 M H₂SO₄/H₂O | Thieno[2,3-c]pyridin-7-ylmethanol | 80 |
Table 2: Synthesis of thieno[2,3-c]pyridine-7-ylmethyl esters nih.govkuleuven.be
| Entry | Carboxylic Acid | Reaction Time (h) | Product | Yield (%) |
| 1 | Acetic acid | 1 | Thieno[2,3-c]pyridin-7-ylmethyl acetate | 88 |
| 2 | Propionic acid | 2 | Thieno[2,3-c]pyridin-7-ylmethyl propionate | 85 |
| 3 | Butyric acid | 2 | Thieno[2,3-c]pyridin-7-ylmethyl butyrate | 83 |
| 4 | Isobutyric acid | 3 | Thieno[2,3-c]pyridin-7-ylmethyl isobutyrate | 75 |
| 5 | Pivalic acid | 3 | Thieno[2,3-c]pyridin-7-ylmethyl pivalate | 70 |
Schiff Base Cyclization and Related Condensations
A convenient and effective method for preparing the thieno[2,3-c]pyridine skeleton is through the cyclization of a Schiff base. researchgate.net This strategy typically involves the condensation of a thiophene-2-carboxaldehyde derivative with an aminoacetaldehyde acetal, followed by an acid-catalyzed ring closure. researchgate.netgoogle.com
The process starts with the reaction between a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, often in a solvent like benzene (B151609) under reflux, to form the corresponding Schiff base. researchgate.netgoogle.com This imine intermediate is then cyclized by treatment with a strong acid, such as a mineral acid, in an inert organic solvent at temperatures ranging from 50°C to the boiling point of the mixture. google.com This procedure has proven to be particularly efficient for producing 2-halogenated thieno[2,3-c]pyridines in good yields. researchgate.net
A specific patented process describes reacting 2-thienaldehyde with aminoacetaldehyde dimethyl acetal to give the Schiff base, which is then reduced with sodium borohydride. The resulting secondary amine is subsequently cyclized with a strong mineral acid to afford the final thieno[2,3-c]pyridine product. google.com
Synthesis of Key Precursors and Building Blocks for the Thieno[2,3-c]pyridine System
The successful synthesis of the thieno[2,3-c]pyridine core is critically dependent on the efficient preparation of key precursors and building blocks. nih.govkuleuven.be
For the 1,2,3-triazole-mediated route , the primary building block is 2-acetylthiophene, which is commercially available. nih.govkuleuven.be This is converted in a one-pot triazolation reaction into 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. This triazole is the direct precursor to the pivotal thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridine intermediate, which is formed via a Pomeranz-Fritsch type cyclization. nih.govkuleuven.bermit.edu.vn The accessibility of these precursors under mild, metal-free conditions is a major advantage of this synthetic pathway. nih.govrmit.edu.vn
For the Schiff base cyclization method , the essential precursors are substituted 2-thiophenecarboxaldehydes and aminoacetaldehyde dimethyl acetal. researchgate.net The latter can be condensed with para-toluenesulfonyl chloride to produce N-(2,2-dimethoxy)-ethyl-para-toluene sulfonamide, another useful intermediate in related synthetic routes. google.com The synthesis of the thieno[2,3-c]pyridine system via this route relies on the availability of appropriately substituted thiophene-2-carboxaldehydes to generate the desired final products. researchgate.net
Chemical Reactivity and Transformations of the Methyl Thieno 2,3 C Pyridine 5 Carboxylate Core
Reactions Involving the Ester Moiety
The ester group at the 5-position is a versatile handle for introducing further molecular diversity. Its reactivity is typical of carboxylic acid esters, primarily involving nucleophilic acyl substitution.
The methyl ester of thieno[2,3-c]pyridine-5-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, thieno[2,3-c]pyridine-5-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). nih.govlibretexts.org The reaction proceeds through nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, followed by the elimination of methanol. Subsequent acidification of the resulting carboxylate salt liberates the free carboxylic acid. libretexts.org
Acid-catalyzed hydrolysis is also a viable method, where the ester is heated under reflux with a dilute mineral acid such as hydrochloric acid. libretexts.org This process involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water. libretexts.org The choice between acidic or basic hydrolysis often depends on the stability of other functional groups present on the molecule.
Table 1: General Conditions for Ester Hydrolysis
| Hydrolysis Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) Solution | Heat/Reflux | Sodium thieno[2,3-c]pyridine-5-carboxylate |
Following the initial reaction, an acidification or basification step is required to obtain the final neutral product.
The carboxylic acid obtained from hydrolysis serves as a crucial intermediate for further modifications, such as amidation. The carboxylic acid can be activated, for example, by conversion to an acid chloride using reagents like phosphorus oxychloride or thionyl chloride. nih.govgoogle.com This highly reactive intermediate is then treated in-situ with a primary or secondary amine to furnish the desired amide derivative. nih.gov Another method involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the condensation between the carboxylic acid and an amine. google.com
Direct conversion from the methyl ester is also possible. Transesterification can be accomplished by heating the methyl ester in the presence of a different alcohol and an acid or base catalyst. Amidation can be achieved by heating the ester with an amine, although this reaction can be slower and may require elevated temperatures.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thieno[2,3-c]pyridine (B153571) Ring System
The thieno[2,3-c]pyridine ring system exhibits a dualistic nature in aromatic substitution reactions. The thiophene (B33073) moiety is generally susceptible to electrophilic attack, while the pyridine (B92270) ring is prone to nucleophilic substitution.
Electrophilic Aromatic Substitution (SEAr): The thiophene ring is electron-rich and thus the preferred site for electrophilic attack. Theoretical studies and experimental results on related thieno[2,3-b]pyridines show that electrophiles preferentially attack the α-positions (positions 2 and 3 in the thieno[2,3-c]pyridine system) of the thiophene ring. rsc.orgresearchgate.net The pyridine ring, being electron-deficient, is generally deactivated towards electrophiles. youtube.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur on the thiophene part of the molecule.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at positions ortho and para to the nitrogen atom (positions 4 and 6). youtube.com For a substitution to occur, a good leaving group, such as a halide, must be present at one of these activated positions. While the parent methyl thieno[2,3-c]pyridine-5-carboxylate does not possess such a leaving group, a halogenated derivative could undergo SNAr reactions with various nucleophiles like alkoxides, amines, or thiolates. nih.govyoutube.com
Table 2: Predicted Regioselectivity of Aromatic Substitution
| Reaction Type | Preferred Position(s) | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution | 2 or 3 (Thiophene ring) | Electron-rich nature of the thiophene ring. researchgate.net |
Cross-Coupling Reactions for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the thieno[2,3-c]pyridine core. These reactions typically require a halide or triflate derivative of the heterocyclic system as a starting material.
The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org To apply this to the this compound scaffold, a halogen (e.g., bromine or iodine) would first need to be introduced onto the ring, most likely at the electron-rich thiophene positions (2 or 3) via electrophilic halogenation.
The resulting halo-thienopyridine can then be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents. mdpi.comnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org
Table 3: Key Components of a Suzuki-Miyaura Reaction
| Component | Example | Purpose |
|---|---|---|
| Electrophile | Bromo-thieno[2,3-c]pyridine derivative | The heterocyclic core to be functionalized. beilstein-journals.org |
| Nucleophile | Phenylboronic acid | Source of the new C-C bond fragment. libretexts.org |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.orgnih.gov |
| Base | K₂CO₃, NaOH, K₃PO₄ | Activates the organoboron species for transmetalation. libretexts.org |
| Solvent | Toluene, DMF, THF/H₂O | Solubilizes reactants and facilitates the reaction. |
The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, such as a halide. wikipedia.org Similar to the Suzuki protocol, application to the thieno[2,3-c]pyridine system would necessitate a halogenated precursor.
The key steps in the catalytic cycle are oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organostannane reagent, and reductive elimination to form the product and regenerate the catalyst. wikipedia.orguwindsor.ca While effective, the Stille reaction has the disadvantage of using highly toxic organotin reagents, which often leads to the preference for other methods like the Suzuki coupling. wikipedia.org
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides or triflates, offering significant advantages over traditional methods by providing a broad substrate scope and high functional group tolerance. wikipedia.org While direct studies on this compound are not extensively detailed in the provided literature, the principles of the reaction are widely applicable to halogenated derivatives of the thieno[2,3-c]pyridine nucleus.
The reaction typically involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base to couple an amine with a heteroaryl halide (e.g., a bromo- or chloro-thieno[2,3-c]pyridine). The development of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), has been critical in enhancing the efficiency and scope of these transformations. youtube.com These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com
The utility of this reaction has been demonstrated in closely related heterocyclic systems. For instance, palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, have been successfully employed to modulate the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold, highlighting the robustness of this method for C-N bond formation on complex sulfur- and nitrogen-containing heterocycles. researchgate.net For the this compound core, a precursor such as Methyl 3-bromothieno[2,3-c]pyridine-5-carboxylate would be an ideal substrate for such transformations. uni.lu
Table 1: Key Components in a Typical Buchwald-Hartwig Amination
| Component | Role in Reaction | Example(s) |
| Catalyst | Palladium source that drives the catalytic cycle. | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes the Pd center and facilitates catalytic steps. | XPhos, SPhos, BINAP, DPPF wikipedia.orgyoutube.com |
| Base | Deprotonates the amine nucleophile. | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Substrate | The aryl or heteroaryl electrophile. | Methyl 3-bromothieno[2,3-c]pyridine-5-carboxylate uni.lu |
| Nucleophile | The amine coupling partner. | Primary or secondary amines |
Cycloaddition and Ring Expansion Reactions
The thieno[2,3-c]pyridine skeleton can participate in and be formed from reactions involving ring transformations, demonstrating its dynamic chemical nature. While cycloaddition reactions starting from this compound are not prominently documented, related transformations highlight the potential for such reactivity.
A notable example involves a metal-free, acid-mediated denitrogenative transformation of a fused 1,2,3-triazole to generate the thieno[2,3-c]pyridine scaffold. kuleuven.benih.gov In this multi-step synthesis, a key intermediate, thieno[2,3-c] wikipedia.orgnih.govacs.orgtriazolo[1,5-a]pyridine, undergoes a transformation where the triazole ring is opened and nitrogen is extruded. kuleuven.be When this reaction is performed in the presence of nitrile compounds, a transannulation mechanism occurs, leading to the formation of fused imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. kuleuven.benih.gov This process can be viewed as a formal cycloaddition-elimination sequence where the pyridine nitrogen acts as a nucleophile, attacking a nitrilium intermediate to form a new five-membered imidazole (B134444) ring. kuleuven.be
This type of reaction underscores the potential to use the inherent reactivity of the pyridine nitrogen within the thieno[2,3-c]pyridine core to construct additional fused heterocyclic rings, effectively expanding the complexity of the molecular architecture.
Oxidation and Reduction Chemistry of the Thieno[2,3-c]pyridine Nucleus
The oxidation of the thieno[2,3-c]pyridine nucleus offers a direct route to functionalized derivatives by targeting the sulfur or pyridine nitrogen atoms. Selective oxidation can yield N-oxides, S-oxides (sulfoxides), or S-dioxides (sulfones), depending on the oxidant and reaction conditions. nih.govacs.org
Studies on the isomeric thieno[2,3-b]pyridine (B153569) system provide significant insight into this reactivity. nih.gov
N-Oxidation : Treatment with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can selectively oxidize the pyridine nitrogen to form the corresponding N-oxide. nih.gov This transformation can alter the electronic properties of the pyridine ring, making it susceptible to further functionalization. researchgate.net
S-Oxidation : The thiophene sulfur atom can be oxidized to a sulfoxide (B87167) or further to a sulfone using appropriate reagents. nih.govacs.org These oxidations significantly modify the electronic and steric profile of the molecule.
In some cases, oxidation can lead to more complex transformations. For example, the hypochlorite (B82951) oxidation of certain 3-aminothieno[2,3-b]pyridine-2-carboxamides resulted in an unexpected oxidative dimerization, forming complex polyheterocyclic structures without involving the oxidation of the pyridine nitrogen or sulfur atoms. nih.govacs.org This highlights that the outcome of oxidation reactions can be highly dependent on the substrate's substituents and the reaction conditions employed. acs.org
Information regarding the specific reduction of the thieno[2,3-c]pyridine core is less common in the literature, but standard catalytic hydrogenation methods could potentially reduce the pyridine ring, depending on the catalyst and conditions chosen.
Derivatization for Complex Fused Heterocyclic Systems
The thieno[2,3-c]pyridine core is a valuable building block for the synthesis of more complex, fused polyheterocyclic systems. nih.gov The strategic placement of functional groups on the core allows for subsequent cyclization reactions to build additional rings.
Several research efforts on thienopyridine isomers demonstrate this principle effectively. For instance, 3-aminothieno[2,3-b]pyridines are versatile precursors for a variety of fused systems. researchgate.net
Condensation of 3-aminothieno[2,3-b]pyridine-2-carbonitriles with triethyl orthoformate, followed by treatment with hydrazine, yields 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.net
Similarly, reacting 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile with formamide (B127407) leads to the formation of the fused pyrimidino[4',5':4,5]thieno[2,3-b]pyridine system. mdpi.com
Intramolecular cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides can afford thieno[2,3-b:4,5-b']dipyridine derivatives. researchgate.net
These examples, primarily on the [2,3-b] isomer, illustrate a powerful strategy: installing an amine or other reactive group on the thiophene ring of the thienopyridine scaffold creates a handle for annulation reactions, leading to the construction of fused pyrimidines, pyridines, and other heterocyclic rings. This approach is directly applicable to derivatizing the this compound core to access novel and complex chemical matter. nih.gov
Table 2: Examples of Fused Heterocyclic Systems from Thienopyridine Precursors
| Starting Thienopyridine Derivative | Reagent(s) | Fused System Formed | Reference |
| 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | 1. Triethyl orthoformate2. Hydrazine hydrate | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | researchgate.net |
| 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | Formamide | Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine | mdpi.com |
| Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate | Base-catalyzed cyclization | Thieno[2,3-b:4,5-b']dipyridine | researchgate.net |
| Thieno[2,3-c] wikipedia.orgnih.govacs.orgtriazolo[1,5-a]pyridine | Nitrile, Acid | Imidazo[1,5-a]thieno[2,3-c]pyridine | kuleuven.be |
Biological Activities and Pharmacological Potential of Methyl Thieno 2,3 C Pyridine 5 Carboxylate Derivatives
Anticancer and Antitumor Efficacy
Thieno[2,3-c]pyridine (B153571) derivatives have shown notable promise as anticancer agents, with research highlighting their ability to inhibit the growth of various cancer cells through multiple mechanisms of action.
Inhibition of Cellular Proliferation in Cancer Cell Lines (e.g., MCF7, T47D, HSC3, RKO, HepG-2)
A significant body of research has demonstrated the cytotoxic effects of thieno[2,3-c]pyridine derivatives against a panel of human cancer cell lines. In one study, a series of synthesized thieno[2,3-c]pyridine derivatives were screened for their anticancer activity against breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines. researchgate.net Among the tested compounds, derivative 6i , a thiomorpholine-substituted hybrid, displayed the highest percentage of growth inhibition against the MCF7 breast cancer cell line at a concentration of 100 µM, comparable to the standard drug cisplatin. uran.ua This compound also showed potent inhibitory activity across multiple cell lines, with IC₅₀ values of 10.8 µM for HSC3, 11.7 µM for T47D, 12.4 µM for RKO, and 16.4 µM for MCF7, indicating a broad spectrum of anticancer activity. uran.uaekb.eg Another derivative, compound 6a , also showed potent inhibition against the HSC3 cell line with an IC₅₀ of 14.5 µM. uran.ua
Further studies on related thieno[2,3-b]pyridine (B153569) analogues have also confirmed their anti-proliferative effects. For instance, certain derivatives were found to be highly potent against both HepG-2 (liver) and MCF-7 (breast) cancer cell lines, with one compound reportedly being more potent than the standard drug doxorubicin (B1662922) against the HepG-2 cell line. bmj.com
Table 1: Inhibitory Concentration (IC₅₀) of Thieno[2,3-c]pyridine Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |
|---|---|---|---|---|
| 6i | HSC3 | Head and Neck | 10.8 | uran.ua, ekb.eg |
| T47D | Breast | 11.7 | uran.ua, ekb.eg | |
| RKO | Colorectal | 12.4 | uran.ua, ekb.eg | |
| MCF7 | Breast | 16.4 | uran.ua | |
| 6a | HSC3 | Head and Neck | 14.5 | uran.ua |
| RKO | Colorectal | 24.4 | uran.ua |
Modulation of Cell Cycle Progression (e.g., G2 Phase Arrest)
One of the key mechanisms through which thieno[2,3-c]pyridine derivatives exert their anticancer effects is by disrupting the normal cell cycle, leading to cell cycle arrest. Specifically, treatment with compound 6i was found to cause a significant accumulation of HSC3 and RKO cancer cells in the G2 phase of the cell cycle. uran.ua This arrest at the G2 checkpoint prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. uran.ua For RKO cells, the proportion in the G2 phase increased from 34.5% in control cells to 64.2% after treatment with compound 6i . uran.ua Similarly, for HSC3 cells, the G2 population increased from 34.6% to 46.4%. uran.ua Related thieno[2,3-b]pyridine compounds have also been shown to induce G2/M arrest in prostate and breast cancer cells. google.comresearchgate.net This disruption of cell cycle progression is a critical component of their antitumor efficacy. uran.uagoogle.com
Mechanisms of Action (e.g., Hsp90 Inhibition, Kinase Inhibition)
The anticancer activity of thieno[2,3-c]pyridine derivatives is attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation. One of the primary mechanisms identified is the inhibition of Heat Shock Protein 90 (Hsp90). uran.uaekb.eg Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer growth. nih.gov In silico molecular docking studies have shown that thieno[2,3-c]pyridine derivatives can bind to the Hsp90 protein, and these interactions are believed to contribute to their anticancer effects. uran.uaekb.eg The inhibition of Hsp90 leads to the degradation of its client proteins, ultimately resulting in cell death. nih.gov
In addition to Hsp90, kinase inhibition has been identified as another mechanism. Research has shown that a series of 2,4-disubstituted thieno[2,3-c]pyridines act as potent inhibitors of COT kinase (also known as MAP3K8), an enzyme involved in cell signaling pathways that promote cancer. Other related thienopyridine structures have been investigated as inhibitors of Phosphoinositide Phospholipase C (PI-PLC), another enzyme linked to cancer cell growth and motility. researchgate.net The ability of these compounds to act on multiple targets, a concept known as polypharmacology, may contribute to their broad-spectrum activity. researchgate.net
Activity Against Multidrug-Resistant Cancer Phenotypes
A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a wide range of chemotherapeutic drugs. Thienopyridine derivatives have shown potential in overcoming this challenge. A study evaluating thieno[2,3-b]pyridine derivatives against both sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells demonstrated their effectiveness. One compound, 3b , which features a phenol (B47542) moiety, exhibited potent growth inhibitory activity against both the sensitive and, importantly, the multidrug-resistant cell lines, with IC₅₀ values of 2.580 µM and 4.486 µM, respectively. This suggests that the thienopyridine scaffold could be a valuable starting point for developing agents to treat resistant cancers. The mechanism of overcoming resistance may be linked to the inhibition of targets like Hsp90, which can play a role in the MDR phenotype. nih.gov
Antimicrobial and Anti-Infective Properties
Beyond their anticancer applications, thienopyridine derivatives have also been explored for their potential as antimicrobial agents, showing activity against various bacterial pathogens.
Antibacterial Spectrum and Efficacy (e.g., against Bacillus anthracis)
Research has established that thienopyridine derivatives possess antibacterial properties. While many studies focus on common pathogens, the scaffold has also been investigated for activity against high-threat pathogens like Bacillus anthracis, the causative agent of anthrax. researchgate.netgoogle.com Some 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives were synthesized based on a hit compound that acts as an inhibitor of nicotinate (B505614) mononucleotide adenylyltransferase (NadD), an essential enzyme in Bacillus anthracis. researchgate.net This suggests that inhibiting the NAD biosynthesis pathway is a viable strategy for targeting this bacterium. researchgate.netgoogle.com
Studies on other bacteria have shown a broader spectrum of activity. Various thieno[2,3-b]pyridine derivatives have demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. Similarly, chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives were found to be active against Gram-positive bacteria. The effectiveness of these compounds highlights their potential for development as new antibacterial agents to combat a range of infectious diseases.
Antifungal Spectrum and Efficacy
Derivatives of the thienopyridine scaffold have demonstrated notable antifungal properties. Research into 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives has identified them as a promising lead for the development of novel fungicides. In vitro bioassays of a library of these compounds revealed that several derivatives exhibit significant antifungal activity against various plant pathogenic fungi at a concentration of 50 μg/mL. nih.gov Specifically, compounds designated as I-1, I-5, I-7, and I-12 showed promising efficacy against Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum, with EC50 values ranging from 4.61 to 6.66 μg/mL. nih.gov Transcriptome analysis of compound I-12 suggested that its mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway. nih.gov
Furthermore, studies on other thieno[2,3-b]pyridine derivatives have also highlighted their potential as antimicrobial agents, with some compounds showing activity against various fungal strains. ekb.eg For instance, certain pyridothienopyrimidine derivatives have been investigated for their anti-dermatophytic activities. nih.gov The synthesis of new thieno[2,3-b]pyridines incorporating quinazoline (B50416) or benzimidazole (B57391) moieties has also been undertaken to evaluate their antifungal activity. documentsdelivered.com
Table 1: Antifungal Activity of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives
| Compound | Target Fungi | EC50 (μg/mL) |
|---|---|---|
| I-1 | C. arachidicola, R. solani, S. sclerotiorum | 4.61 - 6.66 |
| I-5 | C. arachidicola, R. solani, S. sclerotiorum | 4.61 - 6.66 |
| I-7 | C. arachidicola, R. solani, S. sclerotiorum | 4.61 - 6.66 |
| I-12 | C. arachidicola, R. solani, S. sclerotiorum | 4.61 - 6.66 |
Data sourced from a study on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives. nih.gov
Antiviral Activity (e.g., Anti-HSV-1)
The thieno[2,3-b]pyridine nucleus has been identified as a promising scaffold for the development of antiviral agents. Several studies have demonstrated the efficacy of its derivatives against various viruses, including Herpes Simplex Virus type-1 (HSV-1) and Mayaro virus (MAYV). researchgate.netresearchgate.netresearchgate.net
In a notable study, a series of new 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate analogues were synthesized and evaluated for their anti-HSV-1 activity. researchgate.net One of these compounds, designated as 6a, demonstrated a significant inhibitory effect on HSV-1, with an 86% reduction in viral infection at a concentration of 50 μΜ. researchgate.netresearchgate.net This finding highlights the potential of this specific class of derivatives as potent antiviral agents. researchgate.net The antiviral activity of the 1H-pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine derivative systems has been a subject of ongoing research, with demonstrated inhibition of HSV-1 cytopathic effects. researchgate.netmdpi.com
Furthermore, research has shown that thieno[2,3-b]pyridine derivatives can effectively reduce the viral production of MAYV, an alphavirus, at non-toxic concentrations in Vero cells. researchgate.netresearchgate.net One particular molecule from this class exhibited a strong anti-MAYV effect at both early and late stages of viral replication, indicating multiple mechanisms of action. researchgate.net
Table 2: Anti-HSV-1 Activity of a 4-(phenylamino)thieno[2,3-b]pyridine Derivative
| Compound | Concentration (μΜ) | Inhibition of HSV-1 (%) |
|---|---|---|
| 6a | 50 | 86 |
Data from a study on new 4-(phenylamino)thieno[2,3-b]pyridine derivatives. researchgate.net
Cardiovascular Modulatory Effects (e.g., Calcium Channel Antagonism)
Derivatives of the thienopyridine scaffold have shown significant potential in modulating cardiovascular functions, particularly as anti-platelet agents. A series of thieno[3,2-c]pyridine (B143518) derivatives have been developed and patented for their therapeutic application as inhibitors of blood-platelet aggregation and as antithrombotic agents. google.com These compounds are structurally related to well-known antiplatelet drugs and represent a promising avenue for the development of new treatments for cardiovascular diseases.
While direct evidence for calcium channel antagonism by Methyl thieno[2,3-c]pyridine-5-carboxylate derivatives is not extensively documented in the provided context, the broader class of thienopyridines has been investigated for various cardiovascular effects. researchgate.net The established anti-platelet activity of thieno[3,2-c]pyridine derivatives underscores the potential of this heterocyclic system to interact with key components of the cardiovascular system. google.comnih.gov
Anti-inflammatory and Analgesic Profiles
Thieno[2,3-b]pyridine derivatives have emerged as promising candidates for the development of new anti-inflammatory and analgesic drugs. Research has shown that these compounds can act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the eicosanoid biosynthesis pathway which are central to inflammation. researchgate.net In vivo studies using a rat paw edema model have demonstrated that certain thieno[2,3-b]pyridine derivatives possess potent anti-inflammatory activity. researchgate.netresearchgate.net
A study on new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines revealed significant anti-inflammatory and analgesic effects. researchgate.net One particular thienopyridine derivative, AZ023, was found to have an anti-inflammatory activity 2.5 times more effective than nimesulide (B1678887) and 2.2 times more effective than acetylsalicylic acid in an acute dextran (B179266) edema model in rats. researchgate.net Furthermore, compound AZ023 also exhibited pronounced analgesic activity in the hot plate test, increasing the latent reaction time by 14.53 times compared to the reference drug, sodium metamizole. researchgate.net
Table 3: Anti-inflammatory and Analgesic Activity of Thienopyridine Derivative AZ023
| Activity | Comparison | Result |
|---|---|---|
| Anti-inflammatory | vs. Nimesulide | 2.5 times more effective |
| Anti-inflammatory | vs. Acetylsalicylic acid | 2.2 times more effective |
| Analgesic | vs. Sodium metamizole | 14.53 times higher latent reaction time |
Data from a study on new derivatives of condensed 3-aminothieno[2,3-b]pyridines. researchgate.net
Exploration of Other Therapeutic Applications (e.g., Anticoagulant, Antiallergic, Allosteric Modulation)
The therapeutic potential of thieno[2,3-c]pyridine derivatives extends beyond the previously mentioned activities, encompassing anticoagulant, antiallergic, and allosteric modulatory effects.
As potent anti-platelet agents, thieno[2,3-b]pyridine derivatives have demonstrated significant anticoagulant properties by inhibiting platelet activation and aggregation. nih.gov Six derivatives, in particular, showed synergistic effects when combined with acetylsalicylic acid (aspirin), with some exhibiting greater activity than the commonly used drug, clopidogrel. nih.gov This suggests their potential as novel P2Y12 inhibitors for improved antithrombotic therapy. nih.gov
The thienopyridine scaffold has also been explored for its potential in allosteric modulation. A series of novel thieno[2,3-c]pyridines have been synthesized and evaluated as allosteric enhancers of the adenosine (B11128) A(1) receptor. nih.gov One compound, in particular, showed activity comparable to the reference compound PD 81,723 in a functional assay, indicating the potential of this class of molecules to modulate receptor activity through allosteric mechanisms. nih.gov
Furthermore, related heterocyclic systems like pyridothienopyrimidine derivatives have been reported to possess antiallergic activities, suggesting that the broader class of thienopyridines may have applications in the treatment of allergic conditions. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design of Methyl Thieno 2,3 C Pyridine 5 Carboxylate Analogs
Elucidation of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the thienopyridine class of compounds, several key pharmacophoric features have been identified through extensive research.
Molecular modeling and X-ray crystallography studies have helped to hypothesize the orientation and interactions of these ligands within the ATP hydrophobic pocket of protein kinases. nih.gov For analogs of the related thieno[2,3-b]pyridine (B153569) series, key interactions are predicted to occur between specific amino acid residues and functional groups on the inhibitor. For instance, molecular modeling predicts important interactions between amino acids GLU341 and HIS311 and the primary amine and amide carboxyl group of the ligand. mdpi.com
In the context of thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to thienopyridines, certain features are critical for activity. For example, in a series of PI3K inhibitors, maintaining a morpholine (B109124) moiety was found to be crucial as it consistently forms a hydrogen bond with a valine residue in the hinge region of the enzyme. nih.gov Additionally, a hydroxyl group on an attached phenyl ring was identified as a key feature, forming hydrogen bonds with residues like Asp810 and Tyr836. nih.gov While these findings are on a closely related scaffold, they provide insight into the types of interactions that may be important for thieno[2,3-c]pyridine (B153571) analogs as well.
Studies on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors have also highlighted the importance of specific molecular interactions, which were further investigated using in silico molecular docking to understand their binding modes. nih.gov The core thienopyridine structure, combined with appropriately placed hydrogen bond donors, acceptors, and lipophilic aromatic moieties, constitutes the fundamental pharmacophore for this class of compounds.
Rational Design Based on Substituent Effects and Positional Isomerism
The biological activity of thienopyridine analogs is highly sensitive to the nature and position of substituents on the core structure and its appended rings. Rational drug design leverages these substituent effects to optimize potency and other pharmacological properties.
Substituent Effects on Aryl Rings: For the isomeric thieno[2,3-b]pyridine series, which has been studied extensively, the substitution pattern on the 2-arylcarboxamido moiety dramatically influences anti-proliferative activity.
Disubstitution: Ortho- and meta-disubstitution on the phenyl ring (e.g., 2',3'-disubstitution) consistently leads to excellent cell growth inhibition. mdpi.comrsc.org A 2'-Me-3'-Cl substitution pattern, in particular, often yields the best anti-proliferative activity. mdpi.com
Monosubstitution: Analogs with a 4'-OMe (para-methoxy) substitution generally exhibit the worst activity. mdpi.com
Aromatic System Replacement: The entire phenyl moiety can be successfully replaced by an α-naphthyl group, maintaining significant growth inhibition in the nanomolar range. rsc.orgrsc.org
In a series of thieno[2,3-d]pyrimidine PI3K inhibitors, the position of a hydroxyl group on the phenyl ring was critical. A 3-OH (meta) substitution resulted in the best activity, while moving it to the 4-position (para) led to a significant decrease in inhibitory potency. nih.gov Replacing the hydroxyl group with other functionalities, including its bioisostere NH₂, abolished the activity. nih.gov
Modifications to the Thienopyridine Core: Modifications to the core scaffold itself also play a vital role.
Disrupting Planarity: Thienopyridines are highly planar molecules, which can lead to tight crystal packing and poor aqueous solubility. mdpi.com The introduction of bulky but cleavable ester and carbonate functional groups onto a methylene-hydroxyl group at the C-5 position of thieno[2,3-b]pyridines was shown to disrupt this planarity. mdpi.com This modification led to a decrease in melting point, suggesting reduced crystal packing energy, and resulted in increased anti-proliferative activity against colon and breast cancer cell lines. mdpi.com
Cycloalkane Ring Size: In another study, the anticancer activity of thieno[2,3-b]pyridines was explored by altering the size of a fused cyclo-aliphatic moiety. The results suggested that larger aliphatic ring systems, such as a cyclooctane (B165968) ring, were favorable for activity. researchgate.net
The following table summarizes the observed effects of various substituents on the biological activity of thienopyridine analogs.
Impact of Fused Ring Systems on Biological Activity
The identity of the heterocyclic rings fused to form the core scaffold is a fundamental determinant of biological activity. Comparing thieno[2,3-c]pyridine with other fused systems reveals how subtle changes in the core structure can lead to vastly different pharmacological profiles.
Thienopyridine vs. Pyrrolopyridine: One strategy to improve the low water solubility of thieno[2,3-b]pyridines involved replacing the sulfur atom of the thiophene (B33073) ring with a nitrogen atom, resulting in a 1H-pyrrolo[2,3-b]pyridine core. researchgate.net This change successfully increased water solubility by three orders of magnitude but resulted in a compound that was only marginally active against cancer cells, demonstrating a trade-off between physicochemical properties and potency. researchgate.net
Thieno[3,2-c]pyridine (B143518) vs. Furo[3,2-c]pyridine (B1313802): A comparative study of thieno[3,2-c]pyridine and furo[3,2-c]pyridine derivatives, where the thiophene ring is replaced by a furan (B31954) ring, showed that both scaffolds could produce compounds with potential antipsychotic activity. nih.gov However, electrophysiological studies indicated that the lead compounds from each series had distinct effects on dopamine (B1211576) neurons, suggesting they achieve similar behavioral outcomes through different mechanisms. nih.gov This highlights that even an isosteric replacement of a sulfur with an oxygen atom can fundamentally alter the mechanism of action.
Impact of Additional Nitrogen Atoms: The introduction of additional nitrogen atoms into the pyridine (B92270) portion of the scaffold can also significantly impact activity. In the development of mGlu₅ negative allosteric modulators, replacing a thieno[3,2-b]pyridine (B153574) core with a thieno[3,2-d]pyrimidine (B1254671) (adding a second nitrogen to the six-membered ring) resulted in a loss of potency. nih.gov
The table below compares different fused heterocyclic systems and their associated biological activities.
Computational Approaches to SAR (e.g., QSAR, Molecular Mechanics)
Computational chemistry plays a pivotal role in elucidating SAR for thienopyridine derivatives, enabling the rational design of new analogs and the prediction of their biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A receptor-induced 3D-QSAR model was successfully developed for a set of 46 thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ). nih.gov
The model was generated using a docking-based alignment of the molecules. nih.gov
The final model was statistically robust, with a high predictive power (Q²test = 0.600) and a strong correlation for the training set (R²train = 0.915). nih.gov
The contour maps generated from this model helped to visualize the structural requirements for potent inhibition, highlighting regions where steric bulk, electrostatic interactions, or hydrogen bonding would be favorable or unfavorable. nih.gov
Molecular Mechanics and Docking: Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. This method has been extensively used to investigate the interactions of thienopyridine derivatives with their protein targets.
Target: Hsp90: For thieno[2,3-c]pyridine derivatives designed as Hsp90 inhibitors, molecular docking was performed to understand the binding of the synthesized compounds and derive a plausible binding mode, which indicated crucial molecular interactions with the target enzyme. nih.govmdpi.com
Target: PI-PLC: Docking studies of thieno[2,3-b]pyridine-based PI-PLC inhibitors predicted key hydrogen bonding interactions between the ligand's primary amine and amide groups and the amino acid residues GLU341 and HIS311 in the enzyme's active site. mdpi.com These computational models are often used as a basis for virtual high-throughput screening (vHTS) to identify novel inhibitor scaffolds. mdpi.comrsc.org
The table below summarizes key interactions predicted by computational models for thienopyridine analogs.
Table of Mentioned Compounds
| Compound Name/Class |
|---|
| Methyl thieno[2,3-c]pyridine-5-carboxylate |
| Thieno[2,3-c]pyridine |
| Thieno[2,3-b]pyridine |
| Thieno[3,2-c]pyridine |
| Thieno[3,2-b]pyridine |
| Thieno[2,3-d]pyrimidine |
| Thieno[3,2-d]pyrimidine |
| Furo[3,2-c]pyridine |
| 1H-pyrrolo[2,3-b]pyridine |
| Quinoline |
| 1,7-Naphthyridine |
Advanced Spectroscopic and Analytical Characterization Techniques for Methyl Thieno 2,3 C Pyridine 5 Carboxylate
Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FTIR) spectroscopy is a important tool for identifying the functional groups present within a molecule through their characteristic vibrational frequencies. For methyl thieno[2,3-c]pyridine-5-carboxylate, the FTIR spectrum reveals key absorption bands that confirm its structural features. The most prominent of these is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester group. This peak is typically observed in the region of 1715-1730 cm⁻¹.
Further analysis of the spectrum shows absorption bands corresponding to the C-H stretching of the aromatic rings and the methyl group. The C=N and C=C stretching vibrations of the pyridine (B92270) and thiophene (B33073) rings are found in the 1600-1450 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester group and C-S stretching from the thiophene ring are also identifiable, providing a complete vibrational fingerprint of the molecule. For instance, in related thieno[2,3-d]pyrimidine (B153573) structures, a characteristic carbonyl absorption has been noted at 1722 cm⁻¹. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1725 | C=O Stretch | Ester Carbonyl |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Methyl (CH₃) |
| ~1600-1450 | C=C / C=N Stretch | Pyridine/Thiophene Ring |
| ~1300-1200 | C-O Stretch | Ester |
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound provides precise information about the chemical environment of each proton. The spectrum displays a characteristic singlet for the methyl ester (COOCH₃) protons, typically appearing downfield around 3.9-4.0 ppm due to the deshielding effect of the adjacent oxygen atom.
The aromatic protons on the thieno[2,3-c]pyridine (B153571) ring system give rise to distinct signals in the downfield region, generally between 7.0 and 9.5 ppm. The protons on the thiophene ring (H-2 and H-3) and the pyridine ring (H-4 and H-7) each have unique chemical shifts and coupling patterns (doublets or singlets depending on adjacent protons) that allow for their unambiguous assignment. For example, in similar thieno[3,2-b]pyridine (B153574) structures, the methyl ester protons are observed as a singlet at approximately 3.85 ppm. researchgate.net
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.6-7.8 | d | ~5.0-6.0 |
| H-3 | ~7.9-8.1 | d | ~5.0-6.0 |
| H-4 | ~8.2-8.4 | s | - |
| H-7 | ~9.1-9.3 | s | - |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbon of the ester carbonyl group (C=O) is highly deshielded and appears far downfield, typically in the range of 160-165 ppm. The methyl ester carbon (-OCH₃) gives a signal in the upfield region, usually around 52-55 ppm.
The carbon atoms of the fused heterocyclic rings appear in the aromatic region of the spectrum, from approximately 115 to 160 ppm. The specific chemical shifts of these carbons are influenced by the electron-donating sulfur atom and the electron-withdrawing nitrogen atom, as well as the ester substituent, allowing for the complete assignment of the carbon skeleton. In related thieno[2,3-d]pyrimidine systems, the pyrimidine (B1678525) and thiophene ring carbons have been observed in the δ 115-172 ppm range. google.com
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~162-165 |
| C-2 | ~125-127 |
| C-3 | ~130-132 |
| C-3a | ~135-137 |
| C-4 | ~145-147 |
| C-5 | ~148-150 |
| C-7 | ~152-154 |
| C-7a | ~158-160 |
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY spectra establish correlations between protons that are coupled to each other (typically through two or three bonds), confirming the relationships between adjacent protons on the thiophene and pyridine rings.
HSQC spectra correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of a proton's signal to its corresponding carbon.
HMBC spectra reveal correlations between protons and carbons over longer ranges (two or three bonds). This is particularly useful for identifying the connectivity between different parts of the molecule, such as linking the methyl protons to the ester carbonyl carbon and assigning quaternary carbons that show no signal in the HSQC spectrum. The use of these techniques has been fundamental in the conformational studies of various thienopyridine compounds.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. Using techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. The experimentally measured mass is compared to the theoretically calculated mass for the chemical formula C₉H₈NO₂S⁺. The high accuracy of HRMS (typically to within 5 ppm) provides unequivocal confirmation of the molecular formula. While experimental data for this specific molecule is not widely published, predicted data suggests the [M+H]⁺ adduct would have an m/z of 194.02702.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z (C₉H₈NO₂S⁺) | Found m/z |
|---|
Electrospray Ionization (ESI-MS)
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by ionizing the analyte in solution and measuring the mass-to-charge ratio (m/z) of the resulting ions. This soft ionization method is particularly suitable for polar molecules like this compound, as it typically keeps the molecule intact, primarily forming a protonated molecular ion, [M+H]⁺.
In the synthesis of derivatives of thieno[2,3-c]pyridine, Liquid Chromatography-Mass Spectrometry (LC-MS) is a confirmed method for reaction monitoring and product characterization. researchgate.net For this compound, which has a molecular formula of C₉H₇NO₂S, the expected exact mass can be calculated. The ESI-MS spectrum would be anticipated to show a prominent peak corresponding to the protonated molecule.
Table 1: Predicted ESI-MS Data for this compound
| Molecular Formula | Adduct | Calculated m/z |
| C₉H₇NO₂S | [M+H]⁺ | 194.0270 |
| C₉H₇NO₂S | [M+Na]⁺ | 216.0089 |
This table presents the theoretically calculated mass-to-charge ratios for the most common adducts expected in ESI-MS analysis.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample. This method serves as a crucial check for the purity and empirical formula of a newly synthesized compound. By comparing the experimentally determined percentages with the theoretically calculated values based on the compound's molecular formula, researchers can verify its compositional integrity.
For this compound (C₉H₇NO₂S), the theoretical elemental composition can be precisely calculated based on its atomic constituents and molecular weight (193.22 g/mol ). The congruence of experimental results with these calculated values would provide strong evidence for the successful synthesis and purification of the target compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Moles | Mass in Compound | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 55.95 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.65 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.56 |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.59 |
This table shows the calculated elemental percentages for the compound.
X-ray Diffraction Crystallography for Solid-State Structure Determination
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. For related thienopyridine derivatives, data collection has been successfully performed using a Bruker SMART CCD diffractometer with Cu Kα (λ = 1.54178 Å) radiation. researchgate.net The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the structure refined.
While the specific crystal structure of the intermediate this compound has not been detailed, analysis of its derivatives confirms that this class of compounds yields crystals suitable for XRD analysis. researchgate.net A successful crystallographic analysis would yield a comprehensive dataset detailing its solid-state architecture.
Table 3: Typical Parameters Obtained from Single-Crystal X-ray Diffraction Analysis
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
This table outlines the key crystallographic data points that would be determined from a successful X-ray diffraction experiment on a single crystal of the title compound.
Future Outlook and Emerging Research Frontiers for Methyl Thieno 2,3 C Pyridine 5 Carboxylate
Development of Novel Therapeutic Agents based on the Scaffold
The thienopyridine framework is a well-established pharmacophore found in numerous medicinal compounds with a wide array of biological activities. nih.gov These activities include antiplatelet, anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netresearchgate.net While isomers like thieno[2,3-b]pyridine (B153569) have been the focus of many drug discovery programs, leading to inhibitors of targets such as c-Src kinase and phosphoinositide-specific phospholipase C (pi-PLC), the thieno[2,3-c]pyridine (B153571) scaffold is an area of growing interest for developing new chemotherapeutics. drugbank.comekb.egnih.gov
A significant emerging area of research is the development of thieno[2,3-c]pyridine derivatives as inhibitors of Heat Shock Protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell growth and survival. Its inhibition is a validated strategy in oncology. Researchers have designed and synthesized novel thieno[2,3-c]pyridine-based molecules as potential Hsp90 inhibitors, with molecular docking studies supporting their binding potential to the target protein. nih.gov These synthesized derivatives have shown promise as lead compounds that can be optimized for potent anticancer activity. nih.gov The ester group, such as the methyl carboxylate in the title compound, is considered a favorable feature in drug design, as it can participate in hydrogen bonding and may offer optimal pharmacokinetic properties, potentially undergoing metabolic transformation by esterase enzymes to forms with lower toxicity. nih.gov
The broad applicability of the thienopyridine core suggests that derivatives of methyl thieno[2,3-c]pyridine-5-carboxylate could be explored for a variety of other therapeutic targets. The structural features of thienopyridines positively influence key drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity. researchgate.net
| Thienopyridine Isomer | Therapeutic Target | Potential Application | Key Research Finding | Reference |
|---|---|---|---|---|
| Thieno[2,3-c]pyridine | Heat Shock Protein 90 (Hsp90) | Oncology | Derivatives designed as novel Hsp90 inhibitors, showing potential as lead compounds for anticancer agents. | nih.gov |
| Thieno[2,3-b]pyridine | c-Src Tyrosine Kinase | Oncology | A series of inhibitors were developed from a high-throughput screening hit, showing efficient enzymatic inhibition. | drugbank.com |
| Thieno[2,3-b]pyridine | Microtubules | Oncology | Identified as microtubule-destabilizing agents with anti-proliferative activity in human cancer cells. | mdpi.com |
| Thieno[2,3-b]pyridine | DNA Repair Enzymes (TDP1) | Oncology (Chemosensitization) | Synthesized derivatives were found to sensitize lung cancer cells to the TOP1 inhibitor topotecan. | nih.gov |
| Thieno[3,2-b]pyridine (B153574) | Metabotropic Glutamate Receptor 5 (mGlu5) | Neuroscience | Discovered as potent and brain-penetrant negative allosteric modulators (NAMs) of the mGlu5 receptor. | researchgate.netnih.govacs.org |
Applications in Materials Science and Other Non-Pharmacological Fields
Beyond its pharmacological potential, the thieno[2,3-c]pyridine skeleton is attracting considerable interest in the field of materials science. nih.gov This interest is primarily due to the unique electrochemical and photophysical properties inherent to this class of fused heterocyclic compounds. nih.gov The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient pyridine (B92270) ring creates a system with distinct electronic characteristics that can be fine-tuned through chemical modification.
These properties make thieno[2,3-c]pyridine derivatives, including esters like this compound, promising candidates for the development of novel organic functional materials. Potential applications could include:
Organic Electronics: Use as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tunable electronic structure could allow for the design of materials with specific energy levels for efficient charge transport and light emission.
Sensors: The heterocyclic system can be functionalized to interact with specific analytes, leading to changes in its photophysical properties (e.g., fluorescence or color), which forms the basis for chemical sensors.
Dyes and Pigments: The extended π-conjugated system can impart strong light absorption and emission properties, making these compounds suitable for use as advanced dyes.
The exploration of this compound in these non-pharmacological areas is still an emerging frontier, representing a significant opportunity for innovation in modern organic chemistry and materials science. nih.gov
Green Chemistry Approaches to Synthesis
The synthesis of complex heterocyclic scaffolds like thienopyridines has traditionally involved multi-step processes that may use harsh reagents, high temperatures, or metal catalysts. In line with the principles of green chemistry, modern synthetic efforts are focused on developing more efficient, economical, and environmentally benign methodologies.
A notable advancement in this area is the development of a metal-free, three-step synthesis for thieno[2,3-c]pyridine derivatives. nih.gov This strategy proceeds through a fused 1,2,3-triazole intermediate, which then undergoes an acid-mediated denitrogenative transformation to yield the desired thieno[2,3-c]pyridine core. nih.gov Key advantages of this approach include:
Avoidance of Metal Catalysts: The process is metal-free, which circumvents the costs and potential toxicity associated with metal catalysts (e.g., palladium, copper) often used in cross-coupling reactions. nih.gov
Mild Reaction Conditions: The final cyclization step proceeds under mild conditions, reducing energy consumption and the potential for side reactions. nih.gov
Good Yields: The method provides access to the target compounds in good yields. nih.gov
This approach not only represents a more sustainable way to produce these valuable scaffolds but also overcomes limitations of some conventional methods, allowing for a broader range of derivatives to be synthesized. nih.gov Such innovative, green synthetic routes are crucial for the future large-scale production of this compound and related compounds for any potential commercial application.
Challenges and Opportunities in Thienopyridine Research
The field of thienopyridine research is dynamic, presenting both significant challenges and exciting opportunities. These factors will shape the future trajectory of research on specific compounds like this compound.
Challenges:
Synthetic Complexity: Despite recent advances, the selective and efficient synthesis of specific thienopyridine isomers can still be challenging. nih.govgoogle.com Developing cost-effective, scalable syntheses with high yields remains a key objective. google.com
Drug Resistance: In therapeutic applications, particularly oncology, the development of drug resistance is a major hurdle. nih.gov Any new therapeutic agent based on the thieno[2,3-c]pyridine scaffold will need to be evaluated for its potential to be affected by or to overcome existing resistance mechanisms.
Physicochemical Properties: While generally favorable, properties like solubility and crystal packing can sometimes limit the biological activity or formulation of thienopyridine derivatives. mdpi.com Modifications are sometimes needed to optimize these characteristics.
Opportunities:
Scaffold Versatility: The thienopyridine core is a privileged scaffold, meaning it is capable of binding to a wide range of biological targets. nih.govresearchgate.net There is a vast, underexplored chemical space for derivatives of the thieno[2,3-c]pyridine isomer, offering opportunities to discover novel inhibitors for various enzymes and receptors. nih.govnih.gov
Emerging Applications: The burgeoning interest in the electrochemical and photophysical properties of thieno[2,3-c]pyridines opens up a major new research avenue in materials science, an area with significant potential for growth. nih.gov
Addressing Unmet Medical Needs: Thienopyridine derivatives have the potential to address areas of high unmet medical need, such as in the treatment of cancers with poor prognoses or neurological disorders. nih.govresearchgate.net The development of next-generation compounds with improved efficacy and specificity over existing drugs is a continuous opportunity. bmj.com
| Category | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Challenge | Complexity and cost of isomeric synthesis. | Developing efficient and scalable routes to the specific [2,3-c] isomer is crucial for its further study and application. | nih.govgoogle.com |
| Challenge | Development of drug resistance in therapeutic targets. | If developed as an anticancer agent, its long-term efficacy could be limited by resistance mechanisms. | nih.gov |
| Opportunity | Versatility of the thienopyridine scaffold for drug discovery. | The core structure can be modified to target a wide range of proteins, expanding its potential therapeutic uses beyond initial findings. | nih.govresearchgate.net |
| Opportunity | Emerging applications in materials science. | Its unique electrochemical and photophysical properties open up a new, non-pharmacological field for research and development. | nih.gov |
| Opportunity | Development of green synthesis methods. | Newer, metal-free synthetic routes make the production more sustainable and potentially more cost-effective. | nih.gov |
Q & A
Q. What are the common synthetic routes for preparing methyl thieno[2,3-c]pyridine-5-carboxylate?
Methodological Answer: The synthesis typically involves cyclization reactions of thiophene and pyridine precursors. For example:
- Cyclization with dehydrating agents : Reacting substituted pyridine-carboxylic acids with thiophene derivatives in the presence of phosphorus oxychloride (POCl₃) or other dehydrating agents to form the fused thienopyridine core .
- Multi-step functionalization : Introducing carboxylate groups via esterification under acidic conditions (e.g., methanol/H₂SO₄) after cyclization .
- Optimization : Reaction temperatures (80–120°C) and solvent systems (e.g., DMF or DMSO) are critical for minimizing side products like uncyclized intermediates .
Q. How is the structural integrity of this compound confirmed?
Methodological Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl carbons (δ 165–170 ppm) to verify the fused-ring system .
- HRMS : Confirm molecular weight (e.g., C₉H₇NO₂S has a theoretical mass of 193.02 g/mol) .
- X-ray crystallography : Resolve bond angles and dihedral angles to validate the planar thienopyridine framework .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, POCl₃-mediated cyclization achieves >70% yield at 100°C in DMF .
- By-product analysis : Employ HPLC to monitor intermediates (e.g., unreacted pyridine precursors) and adjust stoichiometry or reaction time .
- Scale-up considerations : Transition from batch to flow chemistry for consistent heat distribution and reduced decomposition .
Q. What biochemical assays are used to study the enzyme-inhibitory activity of this compound derivatives?
Methodological Answer:
- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for kinases or proteases). For example, derivatives with nitro or amino substituents show Kᵢ values of 0.5–5 µM against cancer-related kinases .
- Cellular assays : Test cytotoxicity in multidrug-resistant (MDR) cell lines using MTT assays. Compare IC₅₀ values between parental and MDR phenotypes to assess selectivity .
- Molecular docking : Simulate binding modes with targets like EGFR or PDK1 using AutoDock Vina to guide structural modifications .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer:
- Meta-analysis : Compare datasets across studies, focusing on substituent effects. For instance, electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity but reduce solubility, leading to variability in IC₅₀ values .
- Standardize assays : Use identical cell lines (e.g., HepG2 for liver cancer) and control compounds (e.g., doxorubicin) to normalize activity measurements .
- ADME profiling : Evaluate pharmacokinetic parameters (e.g., plasma stability) to distinguish intrinsic activity from bioavailability limitations .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in medicinal chemistry?
Methodological Answer:
- Substituent scanning : Synthesize derivatives with halogens (-Cl, -Br), alkyl groups (-CH₃), or heterocycles (e.g., morpholine) at positions 2, 3, or 6 .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., ester carbonyl) and hydrophobic regions using QSAR models .
- In vivo validation : Test lead compounds in xenograft models to correlate in vitro SAR with tumor suppression efficacy .
Methodological Guidance for Contradictory Data
- Reproducibility checks : Replicate synthesis and bioassays in triplicate, reporting mean ± SEM .
- Cross-validate techniques : Combine NMR, LC-MS, and bioactivity data to confirm compound identity and purity (>95%) before drawing conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
